溴化镱(III)水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

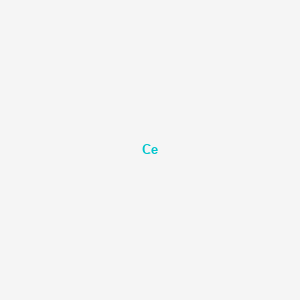

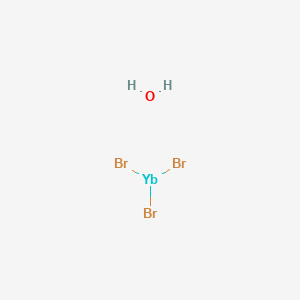

Ytterbium(III) bromide hydrate is an inorganic compound . It is used as a catalyst in organic chemical synthesis .

Synthesis Analysis

Anhydrous yttrium (III) bromide can be produced by reacting yttrium oxide or yttrium (III) bromide hydrate and ammonium bromide .Molecular Structure Analysis

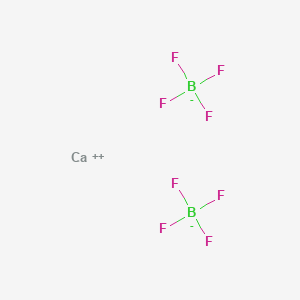

The molecular formula of Ytterbium(III) bromide hydrate is YbBr3 · xH2O . Its molecular weight on an anhydrous basis is 412.75 .Chemical Reactions Analysis

Anhydrous yttrium (III) bromide can be produced by reacting yttrium oxide or yttrium (III) bromide hydrate and ammonium bromide . The reaction proceeds via the intermediate (NH4)3YBr6 .Physical And Chemical Properties Analysis

Ytterbium(III) bromide hydrate is a white crystalline solid . Its melting point is greater than 300°C .科学研究应用

Material Science

Ytterbium(III) bromide hydrate is a highly water-soluble crystalline Ytterbium source . It is used in various applications in material science due to its unique properties.

Nanotechnology

In the field of nanotechnology, Ytterbium(III) bromide hydrate is used to produce nanoscale elemental powders and suspensions . These high surface area forms are considered for various applications due to their unique properties at the nanoscale .

Gamma Ray Source

Ytterbium can be used as a source for gamma rays . This application is particularly useful in medical imaging and industrial radiography .

Stress Gauges

Ytterbium’s electrical resistivity rises under stress, making it very useful for stress gauges . These gauges measure the deformation of the ground in the event of an earthquake .

Doping of Active Metals

Ytterbium(III) bromide hydrate is used for the doping of stainless steel or other active metals . Doping alters the properties of these metals, enhancing their performance in various applications .

作用机制

Target of Action

Ytterbium(III) bromide hydrate is an inorganic compound

Mode of Action

The mode of action of Ytterbium(III) bromide hydrate is primarily chemical rather than biological. It can participate in various chemical reactions due to the presence of ytterbium(III) ions and bromide ions . The exact nature of these interactions would depend on the specific chemical environment and the other reactants present.

Action Environment

The action, efficacy, and stability of Ytterbium(III) bromide hydrate are highly dependent on the environmental conditions. Factors such as pH, temperature, and the presence of other ions can significantly influence its behavior . For example, it is known to be hygroscopic and can react with combustible/organic material .

安全和危害

Ytterbium(III) bromide hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

属性

IUPAC Name |

tribromoytterbium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYLXTAFQDIBHN-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Yb](Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2OYb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ytterbium(III) bromide hydrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

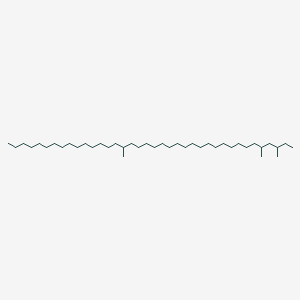

![[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-](/img/structure/B80155.png)